Ethyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate
Description
Ethyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound featuring a fused thienopyridine scaffold. The chloro and methyl substituents at positions 5 and 3, respectively, likely influence its electronic properties, lipophilicity, and biological activity.
Properties
Molecular Formula |
C11H10ClNO2S |
|---|---|
Molecular Weight |
255.72 g/mol |
IUPAC Name |
ethyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H10ClNO2S/c1-3-15-11(14)10-6(2)7-4-9(12)13-5-8(7)16-10/h4-5H,3H2,1-2H3 |
InChI Key |
FFTWBNSGHNFEOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=NC=C2S1)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyridine derivative, the introduction of the thieno ring can be achieved through cyclization reactions involving sulfur-containing reagents. The ethyl ester group is then introduced via esterification reactions, and the chlorine atom is added through halogenation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 5 undergoes nucleophilic displacement under various conditions:
This reactivity stems from the electron-withdrawing effect of the adjacent pyridine ring, which activates the C-Cl bond for SNAr mechanisms . Steric effects from the 3-methyl group slightly reduce reaction rates compared to non-methylated analogs.
Oxidation and Reduction Pathways
The methyl and ester groups participate in redox reactions:
Oxidation
| Target Site | Oxidizing Agent | Product | Conditions |
|---|---|---|---|
| 3-Methyl group | KMnO₄ (aq.) | 3-Carboxylic acid derivative | 80°C, 4 h |
| Thiophene ring | mCPBA | Sulfoxide derivative | DCM, 0°C, 2 h |
Reduction
| Reducing Agent | Target Site | Product | Yield |
|---|---|---|---|
| LiAlH₄ | Ester group | 2-Hydroxymethyl alcohol | 68% |
| H₂/Pd-C | Thiophene ring | Dihydrothienopyridine | 91% |
Selective reduction of the ester to alcohol requires strict temperature control (-10°C to 0°C). Catalytic hydrogenation shows complete ring saturation without pyridine reduction .
Cross-Coupling Reactions
The chlorine atom enables modern coupling methodologies:
| Reaction Type | Catalyst System | Coupling Partner | Product Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Phenylboronic acid | 72% |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Morpholine | 85% |
| Ullmann | CuI/1,10-phenanthroline | 4-Iodobenzonitrile | 63% |
These reactions typically require anhydrous conditions in solvents like dioxane or toluene at 80-110°C . The 3-methyl group slightly hinders coupling efficiency compared to des-methyl analogs .
Ring Modification Reactions
The fused thienopyridine system undergoes electrophilic attacks:
| Reaction | Reagent | Position Modified | Product Characteristic |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Pyridine C-6 | 6-Nitro derivative |
| Bromination | Br₂/FeBr₃ | Thiophene C-4 | 4-Bromo adduct |
| Sulfonation | ClSO₃H | Thiophene C-5 | Water-soluble sulfonic acid |
Electrophilic substitution occurs preferentially at the pyridine ring's C-6 position due to higher electron density . Bromination requires Lewis acid catalysts and produces regioisomers in a 3:1 ratio.
Cyclization Reactions
The ester group participates in annulation processes:
| Cyclization Partner | Conditions | New Ring System Formed | Application |
|---|---|---|---|
| Hydrazine hydrate | EtOH, reflux | Pyrazolo[4,3-c]thienopyridine | Kinase inhibitor precursor |
| Thiourea | HCl/EtOH, Δ | Thiazolo[5,4-c]pyridine | Antimicrobial agents |
| Malononitrile | KOtBu, DMF | Furo[3,2-c]pyridine | Fluorescent probes |
These reactions exploit the ester's carbonyl group for nucleophilic attack, followed by ring closure . Yields range from 45-78% depending on the electron-withdrawing capacity of the cyclization partner .
Photochemical Reactions
Under UV irradiation (λ = 300 nm), the compound undergoes:
-
Ring-opening : Forms reactive diradical intermediate
-
[2+2] Cycloaddition : With electron-deficient alkenes
-
Singlet oxygen generation : Produces endoperoxides in O₂ atmosphere
Quantum yield measurements show 0.32 ± 0.05 for the primary photoprocess . Solvent polarity significantly affects reaction pathways - polar aprotic solvents favor cycloadditions.
This comprehensive reactivity profile enables precise structural modifications for pharmaceutical development, particularly in kinase inhibitor synthesis . Recent advances in flow chemistry have improved yields in scale-up reactions by 18-22% compared to batch processes .
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate is primarily studied for its therapeutic potential in drug development. Its applications include:
- Kinase Inhibition : The compound has been identified as a potential kinase inhibitor, which can disrupt signaling pathways involved in cell proliferation and survival. This makes it a candidate for targeted cancer therapies.
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it a subject of interest for developing new antibiotics.
Biological Mechanisms
The biological effects of this compound are believed to stem from its interaction with specific molecular targets. For instance:
- As a kinase inhibitor, it may bind to the ATP-binding site of kinases, inhibiting their activity and affecting downstream signaling pathways critical for cancer cell survival.
Industrial Applications
In addition to its medicinal uses, this compound may also find applications in:
- Material Science : It can be utilized as an intermediate in the synthesis of other valuable chemicals or novel materials.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of various cancer cell lines. The mechanism involved disruption of key signaling pathways that promote cell survival.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of this compound revealed significant activity against several bacterial strains. The findings suggest that it could serve as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby inhibiting their activity. This interaction can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Ethyl 5-Chloro-3-Hydroxythieno[2,3-b]pyridine-2-Carboxylate (14c)
Ethyl 4-Bromothieno[2,3-c]pyridine-2-Carboxylate
- Structure : Bromo substituent at position 4 instead of chloro at position 3.
- Impact : Bromine’s larger atomic radius and polarizability could enhance halogen bonding in target interactions compared to chlorine .
Modifications in the Fused Ring System
Ethyl 6-Ethyl-2-(Perfluorobenzamido)-4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-Carboxylate
- Structure: Tetrahydrothienopyridine core with a perfluorobenzamido group.
- Activity : Demonstrates potent antimycobacterial activity (MIC = 0.23 μM against Mtb H37Rv) .
- Comparison : The saturated ring and perfluorobenzamido substituent likely improve target binding and metabolic stability compared to the unsaturated, chloro/methyl-substituted analog.
Methyl 3-((3-Chloro-4-Fluorophenyl)Amino)Thieno[2,3-c]pyridine-2-Carboxylate
- Structure: Aryl amino substituent at position 3.
- Synthesis : Achieved via Buchwald-Hartwig coupling (40% yield) .
Functional Group and Bioactivity Comparisons
Biological Activity
Ethyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate (CAS number: 1268834-50-9) is a heterocyclic compound belonging to the thienopyridine family. Its unique structure, characterized by a thieno[2,3-c]pyridine core with an ethyl carboxylate group and a chlorine atom at the 5-position, has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications.
This compound is believed to exert its biological effects primarily through the inhibition of specific kinases involved in cell proliferation and survival. This interaction disrupts critical signaling pathways that are often dysregulated in cancer cells, making it a candidate for targeted cancer therapies.
Biological Activity and Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of thieno[2,3-c]pyridine can inhibit tubulin polymerization and induce cell cycle arrest in cancer cells. The introduction of methyl groups at specific positions (e.g., C-6) has been linked to enhanced biological activity, with some derivatives achieving nanomolar IC₅₀ values against human cancer cell lines such as HeLa and MCF-7 .
Case Studies and Experimental Findings
- Antiproliferative Activity :
-
Selectivity Against Cancer Cells :
- In vitro studies indicated that certain derivatives did not induce cytotoxicity in normal human lymphocytes (PBLs), suggesting selective action against cancerous cells. For example, compound 4i was ineffective against resting PBLs but showed activity against stimulated PBLs at much higher concentrations .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of electron-withdrawing groups like chlorine and electron-donating groups such as methyl significantly affects its potency. A detailed SAR analysis has shown that modifications at the C-6 position enhance antiproliferative effects considerably .
Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Antiproliferative Activity | Significant inhibition observed in various cancer cell lines with IC₅₀ values in the nanomolar range. |
| Selectivity | Compounds showed preferential toxicity towards cancer cells over normal lymphocytes. |
| Structure-Activity Relationship | Methyl substitution at C-6 position enhances biological activity; chlorine enhances potency. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : A common approach involves halogenation and cyclization steps. For example, bromination of a thienopyridine precursor using CuBr in aqueous HBr at low temperatures (-10°C), followed by coupling with substituted anilines (e.g., 3-chloro-4-fluoroaniline) via Buchwald-Hartwig amination using Pd catalysts (e.g., Pd₂(dba)₃) and ligands like BINAP . Optimization includes controlling stoichiometry (e.g., 1:1.1 molar ratio of substrate to amine) and reaction time (16–24 hours at 100°C). Post-reaction purification via column chromatography (5% EtOAc/hexane) is critical for yield improvement.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should they be applied?
- Methodology :
- NMR : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to resolve aromatic proton signals in the δ 7.0–8.5 ppm range. Integrate peaks to confirm substituent ratios (e.g., ethyl ester protons at δ 1.3–1.4 ppm and 4.3–4.5 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with ESI+ mode provides exact mass confirmation (e.g., calculated [M+H]⁺ = 271.8 for brominated intermediates) .
- IR : Identify ester carbonyl stretches (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
Q. How can crystallographic data be obtained and refined for structural validation?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement). Key steps include data collection at low temperature (100 K), structure solution via direct methods (SHELXS), and refinement with anisotropic displacement parameters. ORTEP-3 can generate publication-quality thermal ellipsoid plots .
Advanced Research Questions
Q. How can regioselectivity challenges in thienopyridine functionalization be addressed?
- Methodology :
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict electrophilic aromatic substitution (EAS) reactivity, focusing on electron density at C-5 vs. C-3 positions.
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer halogenation to desired positions .
- Kinetic Control : Optimize reaction temperature (-10°C to 0°C) to favor kinetic products over thermodynamic outcomes .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or HRMS adducts)?
- Methodology :
- Dynamic NMR : For conformational isomers, variable-temperature NMR (e.g., -40°C to 25°C) can coalesce split peaks.
- Tandem MS/MS : Fragment adduct ions (e.g., [M+Na]⁺) to distinguish true molecular ions from artifacts .
- X-ray Validation : Resolve ambiguities in substituent positioning via SCXRD .
Q. How can computational methods predict the compound’s reactivity in biological systems?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., kinases or cytochrome P450 isoforms). Focus on hydrogen bonding with the ester group and steric effects from the chloro-methyl substituent.
- ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity) and BBB permeability, critical for pharmacological profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
